Azvudine

Description

RO-0622 is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

a reverse transcriptase inhibitor with antiviral activity

Structure

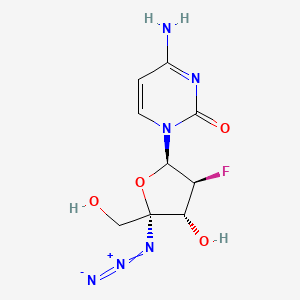

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5-,6-,7+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOLOIKYVCHRJW-XZMZPDFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027757 | |

| Record name | Azvudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011529-10-4 | |

| Record name | Azvudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azvudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Azvudine Against HIV Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biochemical and molecular mechanisms through which Azvudine (also known as FNC or RO-0622), a novel nucleoside reverse transcriptase inhibitor (NRTI), exerts its potent anti-HIV activity. It consolidates quantitative data, details key experimental methodologies, and visualizes the core pathways to offer a comprehensive resource for the scientific community.

Core Mechanism: Inhibition of HIV Reverse Transcriptase

This compound is a synthetic nucleoside analogue of cytidine, specifically 2'-deoxy-2'-β-fluoro-4'-azidocytidine.[1] Like other NRTIs, it functions as a prodrug that requires intracellular activation to exert its antiviral effect.[2]

Intracellular Activation: Upon entry into a host cell, this compound is phosphorylated by host cell kinases into its active triphosphate form, this compound triphosphate (FNC-TP).[1] This three-step phosphorylation is a critical prerequisite for its antiviral activity. This compound has been shown to be an excellent substrate for deoxycytidine kinase, undergoing phosphorylation more efficiently than the natural deoxycytidine.[3][4]

Competitive Inhibition and Chain Termination: The resulting FNC-TP, being structurally similar to the natural deoxycytidine triphosphate (dCTP), competes with it for incorporation into the nascent viral DNA chain by the HIV reverse transcriptase (RT) enzyme.[1][4] Once HIV RT incorporates FNC-TP into the growing DNA strand, it causes premature chain termination, effectively halting the process of reverse transcription.[1][5] This prevents the conversion of the viral RNA genome into proviral DNA, a crucial step for viral replication and integration into the host genome.[1]

A unique characteristic of this compound is that it retains a 3'-hydroxyl (-OH) group, which is typically essential for the formation of the phosphodiester bond needed for DNA chain elongation.[4] However, the chain termination is mediated by its 4'-azido group, which is thought to create steric hindrance, preventing the addition of the next nucleotide and thus terminating DNA synthesis.[6]

Dual-Target Mechanism: A Secondary Antiviral Action

Beyond its primary role as an RT inhibitor, this compound is distinguished by a dual-target mechanism of action. It has been reported to inhibit the HIV-1 viral infectivity factor (Vif).[7][8]

The host protein APOBEC3G (A3G) is a potent intrinsic antiretroviral factor that introduces hypermutations into the viral genome during reverse transcription, rendering the virus non-infectious. To counter this, HIV produces the Vif protein, which targets A3G for proteasomal degradation. By inhibiting Vif, this compound is thought to protect A3G from degradation, allowing it to maintain its natural antiviral activity against HIV. This represents a significant advantage, potentially lowering the barrier to resistance.

Quantitative Efficacy Data

This compound demonstrates highly potent activity against a wide range of HIV-1 and HIV-2 strains, including those resistant to other NRTIs. Its 50% effective concentration (EC₅₀) values are often orders of magnitude lower than those of comparator drugs like Lamivudine (3TC).

| HIV Strain/Isolate | Type | This compound (FNC) EC₅₀ | Lamivudine (3TC) EC₅₀ | Fold Difference (Approx.) | Reference |

| HIV-1IIIB | Lab Strain | 30 - 110 pM | 565 - 1283 nM | >11,000x more potent | [4][9] |

| HIV-1RF | Lab Strain | 30 - 110 pM | 352 nM | >3,200x more potent | [4][9][10] |

| HIV-2ROD | Lab Strain | 0.018 nM | 229 nM | >12,700x more potent | [4][6] |

| HIV-2CBL-20 | Lab Strain | 0.025 nM | 357 nM | >14,200x more potent | [4][6] |

| HIV-1KM018 | Clinical Isolate | 6.92 nM | 340 nM | 49x more potent | [9][10] |

| HIV-1TC-1 | Clinical Isolate | 0.34 nM | 65.4 nM | 192x more potent | [4][9][10] |

| HIV-174V | NRTI-Resistant | 0.11 nM | 117.4 nM | >1,000x more potent | [4][10] |

| HIV-1LAV-M184V | 3TC-Resistant | 27.45 nM | >800,000 nM | Retains significant activity | [4][9] |

| HIV-1(FNC induced) | M184I Mutation | 80.82 nM | 3704 nM | - | [4][9] |

Table 1: Comparative in vitro anti-HIV activities of this compound (FNC) and Lamivudine (3TC).

The data clearly indicates this compound's potent efficacy, especially against wild-type lab strains where it is thousands of times more potent than 3TC.[4][9] Critically, while the M184V mutation confers high-level resistance to 3TC, this compound remains active in the nanomolar range.[4][9] In vitro studies suggest that the key resistance mutation selected by this compound is M184I.[4][9][11]

Key Experimental Protocols

The following section outlines the methodologies used to characterize this compound's anti-HIV activity.

This protocol is used to determine the concentration of a drug required to inhibit 50% of viral replication in cell culture.

-

Cell Culture: Maintain HIV-susceptible cells, such as C8166 T-cells or peripheral blood mononuclear cells (PBMCs), in appropriate culture media.

-

Drug Preparation: Prepare serial dilutions of this compound and control drugs (e.g., 3TC) in culture medium.

-

Infection: Seed cells in a 96-well plate. Infect the cells with a standardized amount of HIV-1 stock in the presence of the serially diluted drug concentrations. Include virus-only (no drug) and cell-only (no virus) controls.

-

Incubation: Incubate the plates for 3-7 days at 37°C in a humidified CO₂ incubator to allow for viral replication.

-

Quantification: Assess the extent of viral replication. This is commonly done by measuring the level of HIV-1 p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[12] Alternatively, for syncytia-inducing strains, syncytia formation can be visually scored.

-

Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. The EC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

This assay directly confirms that the drug's mechanism involves blocking the reverse transcription process.

-

Cell Infection: Infect C8166 cells with a high titer of HIV-1IIIB in the presence or absence of a fixed concentration of this compound (e.g., 2 nM).[4][9]

-

Time Course: Harvest the cells at various time points post-infection (e.g., 1, 2, 4, 6, 8 hours).

-

DNA Extraction: Extract total DNA from the harvested cells.

-

Real-Time Quantitative PCR (qPCR): Use qPCR with specific primers to quantify the levels of early (strong-stop ssDNA) and late reverse transcription products.[4][9]

-

Analysis: Compare the levels of viral DNA products in this compound-treated cells to untreated cells. A significant reduction in both early and late products in the treated cells confirms that the drug blocks the reverse transcription process.[4][9]

This method is used to identify the genetic mutations that confer resistance to a drug.

-

Initial Culture: Culture an HIV-1 strain in the presence of a sub-optimal concentration of this compound (approximately the EC₅₀).

-

Virus Passaging: Monitor the culture for viral replication. Once replication is detected, harvest the cell-free supernatant (containing the virus) and use it to infect fresh cells with a slightly higher concentration of this compound.

-

Dose Escalation: Repeat this passaging and dose-escalation process for multiple cycles (e.g., over 20 passages).[4][9]

-

Genotypic Analysis: Once a virus strain capable of replicating at high drug concentrations is selected, extract its viral RNA.

-

Sequencing: Amplify the reverse transcriptase coding region of the viral genome using RT-PCR and sequence the product to identify mutations compared to the original wild-type virus. The M184I mutation was identified as a key mutation using this method.[4][9]

Conclusion

This compound is a highly potent nucleoside reverse transcriptase inhibitor with a multifaceted mechanism of action against HIV. Its primary activity stems from its intracellular conversion to FNC-TP, which competitively inhibits HIV RT and acts as a chain terminator for the nascent proviral DNA.[1][4] This action is complemented by a novel dual-targeting mechanism involving the inhibition of the viral Vif protein, which preserves the host's innate antiviral defenses.[8] Quantitative data robustly supports its superior potency over established NRTIs like Lamivudine, and it critically retains activity against key drug-resistant strains.[4][9] The detailed experimental protocols provide a framework for the continued investigation and characterization of this and other novel antiviral agents. Collectively, these attributes position this compound as a promising and important therapeutic agent in the management of HIV infection.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound (RO-0622) | nucleoside reverse transcriptase inhibitor (NRTI) | CAS 1011529-10-4 | anti-HIV drug | COVID-19 | Buy this compound (RO0622) from Supplier InvivoChem [invivochem.com]

- 4. This compound, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Randomized, Open‐Label, Controlled Clinical Trial of this compound Tablets in the Treatment of Mild and Common COVID‐19, a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. China approves Sincere Biotech’s oral HIV-1 drug this compound | 2021-07-22 | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro | PLOS One [journals.plos.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound, a novel nucleoside reverse transcriptase inhibitor showed good drug combination features and better inhibition on drug-resistant strains than lamivudine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 安全验证 [file.glpbio.cn]

Azvudine: A Comprehensive Technical Profile of its Broad-Spectrum Antiviral Activity

For Immediate Release

This technical guide provides an in-depth analysis of the broad-spectrum antiviral activity of Azvudine (FNC), a novel nucleoside reverse transcriptase inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the core mechanisms of action, quantitative antiviral profiling, and the experimental methodologies used in its evaluation.

Core Antiviral Mechanism of Action

This compound is a potent nucleoside analog that demonstrates a multi-faceted approach to inhibiting viral replication. Its primary mechanism involves the termination of viral nucleic acid synthesis. Upon administration, this compound is intracellularly phosphorylated by host cell kinases to its active triphosphate form, this compound triphosphate (FNC-TP).[1] FNC-TP then acts as a competitive inhibitor of natural deoxynucleotides for incorporation into the growing viral DNA or RNA chain by viral polymerases, such as reverse transcriptase (RT) in retroviruses and RNA-dependent RNA polymerase (RdRp) in various RNA viruses.[1][2] The incorporation of FNC-TP leads to premature chain termination due to the absence of a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond with the next nucleotide, thereby halting viral replication.[1][3]

Beyond direct polymerase inhibition, this compound exhibits a dual-target mechanism, particularly in the context of Human Immunodeficiency Virus (HIV). It has been shown to inhibit the HIV-1 accessory protein Vif.[4][5] The Vif protein is crucial for HIV-1 to counteract the host's innate antiviral defense mechanism mediated by the apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like 3G (APOBEC3G).[6][7] By inhibiting Vif, this compound restores the function of APOBEC3G, which can then be incorporated into budding virions and induce hypermutation in the viral genome during reverse transcription, leading to non-viable progeny viruses.[6][7]

Furthermore, this compound has been reported to modulate the expression of host proteins such as P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter involved in drug efflux.[2][8] This modulation may impact the intracellular concentration of this compound and other co-administered antiviral agents, potentially enhancing their therapeutic efficacy.

Quantitative Antiviral Activity Profile

The broad-spectrum antiviral activity of this compound has been quantified against a range of viruses. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50), providing a comparative overview of its potency and therapeutic window.

| Virus | Virus Strain | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference(s) |

| HIV-1 | Wild-type (IIIB, RF) | C8166 | 0.03 - 0.11 nM | >1000 nM | >1000 | [9][10][11] |

| Clinical Isolates (KM018, TC-1) | C8166/PBMC | 0.34 - 6.92 nM | >1000 nM | >1000 | [9][10] | |

| NRTI-resistant (L74V, T69N) | - | Potent Inhibition | - | - | [9] | |

| HIV-2 | ROD, CBL-20 | C8166 | 0.018 - 0.025 nM | >1000 nM | >1000 | [9][10] |

| Hepatitis B Virus (HBV) | Wild-type & Lamivudine-resistant | HepG2 2.2.15 | Potent Inhibition | - | - | [12] |

| Hepatitis C Virus (HCV) | Genotype 1b | Huh-7 | 0.024 µM | - | - | [9] |

| SARS-CoV-2 | BetaCoV/Wuhan/WIV04/2019 | Vero E6 | 1.2 - 4.3 µM | 66.15 µM | 15.35 - 83 | [2][13] |

| Human Coronavirus | HCoV-OC43 | H460 | 4.3 µM | - | 15 - 83 | [2][9] |

| Enterovirus 71 (EV71) | - | - | Effective Inhibition | - | - | [2][12] |

Experimental Protocols

In Vitro Antiviral Activity Assay (EC50 Determination)

The following provides a generalized protocol for determining the EC50 of this compound against a target virus. Specific parameters such as cell type, virus titer, and incubation times may vary depending on the virus being studied.

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, C8166 for HIV) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare a series of two-fold serial dilutions of this compound in cell culture medium.

-

Infection: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, remove the virus inoculum and add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) or for viral RNA to be quantifiable (typically 2-7 days).[4]

-

Quantification of Antiviral Effect:

-

CPE Inhibition Assay: Visually score the CPE in each well or use a cell viability assay (e.g., MTT assay) to quantify the percentage of viable cells.

-

Viral RNA Quantification: Extract viral RNA from the cell supernatant or cell lysate and quantify the number of viral copies using quantitative real-time reverse transcription PCR (qRT-PCR).[13]

-

-

Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination) using MTT

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[1][2][8]

-

Cell Seeding: Seed the desired cell line in a 96-well plate at an appropriate density and allow the cells to attach overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

-

Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key antiviral mechanisms and experimental workflows of this compound.

General Antiviral Mechanism of this compound

Caption: General mechanism of this compound's antiviral action.

This compound's Dual-Target Mechanism in HIV-1 Inhibition

Caption: this compound's inhibition of HIV-1 Vif restores APOBEC3G function.

Experimental Workflow for Antiviral and Cytotoxicity Assays

Caption: Workflow for determining this compound's antiviral efficacy and cytotoxicity.

Conclusion

This compound has emerged as a promising broad-spectrum antiviral agent with a multifaceted mechanism of action. Its ability to target viral polymerases across different virus families, coupled with a unique dual-target approach in HIV, underscores its therapeutic potential. The quantitative data presented herein demonstrate its high potency, particularly against retroviruses. The provided experimental protocols offer a foundational framework for the continued investigation and characterization of this compound and other novel antiviral candidates. Further research into its modulation of host factors, such as P-glycoprotein, will provide a more complete understanding of its pharmacological profile and potential for combination therapies.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Small-molecule inhibition of HIV-1 Vif - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV-1 Vif blocks the antiviral activity of APOBEC3G by impairing both its translation and intracellular stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Advances in the effectiveness and safety of this compound treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Reverse Transcriptase | HBV | HCV Protease | TargetMol [targetmol.com]

- 11. glpbio.com [glpbio.com]

- 12. Clinical features and mechanistic insights into drug repurposing for combating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound is a thymus-homing anti-SARS-CoV-2 drug effective in treating COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

Azvudine: A Dual-Target Approach to Inhibiting Viral Replication

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Azvudine (FNC), a novel nucleoside analog, has emerged as a potent antiviral agent with a unique dual-target mechanism of action. Initially developed for the treatment of Human Immunodeficiency Virus (HIV), its therapeutic potential has expanded to include Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This technical guide provides a comprehensive overview of this compound's core mechanisms, focusing on its inhibition of viral replication through the targeting of key viral enzymes. We will delve into its action on HIV's reverse transcriptase and viral infectivity factor (Vif), as well as its inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). This document synthesizes quantitative data on its antiviral efficacy, details relevant experimental protocols, and provides visual representations of its mechanisms and workflows to support further research and development in the field of antiviral therapeutics.

Introduction

This compound, chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a cytidine analog that has demonstrated broad-spectrum antiviral activity.[1][2] It is a prodrug that, upon intracellular phosphorylation, is converted to its active triphosphate form, this compound triphosphate (FNC-TP).[3][4] This active metabolite is the key effector molecule responsible for the inhibition of viral replication.

The primary mechanism of action for this compound is its function as a chain terminator.[3] FNC-TP competes with natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) for incorporation into the nascent viral DNA or RNA chain by viral polymerases.[3][5] Once incorporated, the modified sugar moiety of this compound prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature termination of the nucleic acid chain and halting viral replication.[3]

What sets this compound apart is its dual-target inhibition, particularly in the context of HIV. It not only inhibits the crucial reverse transcriptase enzyme but also counteracts the viral infectivity factor (Vif), a protein essential for HIV to overcome the host's innate immunity.[6][7] In the case of SARS-CoV-2, this compound primarily targets the RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication and transcription complex.[8][9]

Dual-Target Inhibition of HIV Replication

This compound's efficacy against HIV-1 and HIV-2 stems from its ability to interfere with two critical aspects of the viral life cycle: reverse transcription and the neutralization of host defense mechanisms.

Inhibition of Reverse Transcriptase (RT)

As a nucleoside reverse transcriptase inhibitor (NRTI), this compound's primary mode of action against HIV is the inhibition of its reverse transcriptase enzyme.[10]

Mechanism:

-

Intracellular Phosphorylation: this compound enters host cells and is sequentially phosphorylated by host cellular kinases to its active triphosphate form, FNC-TP.[3]

-

Competitive Inhibition: FNC-TP acts as a competitive substrate for the natural deoxycytidine triphosphate (dCTP) for the active site of HIV reverse transcriptase.[5]

-

Chain Termination: Upon incorporation into the growing viral DNA chain, the 4'-azido group on the sugar ring of this compound prevents the formation of the 3'-5' phosphodiester bond, leading to the termination of DNA chain elongation.[3] This results in the production of incomplete proviral DNA, which cannot be integrated into the host genome, thereby blocking the viral replication cycle.

Inhibition of Viral Infectivity Factor (Vif)

The second target of this compound in HIV is the viral infectivity factor (Vif). Vif is an accessory protein that is crucial for HIV replication in most primary human cells, including T cells and macrophages. It functions by counteracting the host's innate antiviral defense mechanism mediated by the APOBEC3G (apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G) protein.[11] APOBEC3G is a cytidine deaminase that induces hypermutation in the viral genome, rendering it non-functional. Vif binds to APOBEC3G and targets it for proteasomal degradation by recruiting a cellular E3 ubiquitin ligase complex.[7][12]

Mechanism of this compound's Vif Inhibition: While the precise molecular interaction is still under investigation, it is understood that this compound interferes with the Vif-mediated degradation of APOBEC3G.[6][8] This leads to the restoration of APOBEC3G levels within the cell.[5] The preserved APOBEC3G is then free to be packaged into new virions, where it can exert its antiviral activity on the next round of infection. Some studies suggest that this compound may disrupt the assembly of the Vif-E3 ubiquitin ligase complex.[13]

Inhibition of SARS-CoV-2 Replication

This compound has been repurposed for the treatment of COVID-19 due to its inhibitory activity against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[8][14]

Mechanism:

-

Intracellular Activation: Similar to its action against HIV, this compound is phosphorylated to FNC-TP within the host cell.[2][4]

-

RdRp Inhibition: FNC-TP competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the SARS-CoV-2 RdRp.[8][9]

-

Chain Termination: The incorporation of FNC-TP into the viral RNA chain results in the termination of RNA synthesis, thereby inhibiting viral replication and transcription.[8]

Quantitative Data on Antiviral Activity

The antiviral potency of this compound has been quantified in numerous in vitro studies. The following tables summarize the key efficacy and cytotoxicity data.

Table 1: In Vitro Anti-HIV Activity of this compound

| Virus Strain | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| HIV-1IIIB | C8166 | 0.03 - 0.11 | >100 | >1000 | [10] |

| HIV-1RF | C8166 | 0.03 - 0.11 | >100 | >1000 | [10] |

| HIV-1KM018 | PBMC | 6.92 | >100 | >14450 | [10] |

| HIV-1TC-1 | PBMC | 0.34 | >100 | >294118 | [10] |

| HIV-2ROD | C8166 | 0.018 | >100 | >5555556 | [10] |

| HIV-2CBL-20 | C8166 | 0.025 | >100 | >4000000 | [10] |

Table 2: In Vitro Anti-SARS-CoV-2 Activity of this compound

| Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| SARS-CoV-2 | Vero E6 | 1.2 - 4.3 | >100 | 15-83 | [6][8] |

| HCoV-OC43 | - | 4.3 | - | - | [8] |

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the antiviral activity and cytotoxicity of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the 50% cytotoxic concentration (CC₅₀) of a compound.

Protocol:

-

Seed cells (e.g., C8166 or Vero E6) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO).

-

Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 3-7 days).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[13]

Anti-HIV Replication Assay (p24 Antigen ELISA)

This assay measures the inhibition of HIV replication by quantifying the amount of viral p24 capsid protein produced.

Protocol:

-

Infect susceptible cells (e.g., C8166 or PBMCs) with a known amount of HIV-1.

-

Immediately after infection, add serial dilutions of this compound or a control drug.

-

Incubate the infected cells for 3-7 days to allow for viral replication.

-

Collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercially available ELISA kit.

-

Calculate the 50% effective concentration (EC₅₀), which is the concentration of this compound that inhibits p24 production by 50% compared to the untreated infected control.[10]

Anti-SARS-CoV-2 Replication Assay (qRT-PCR)

This assay quantifies the inhibition of SARS-CoV-2 replication by measuring the amount of viral RNA.

Protocol:

-

Seed susceptible cells (e.g., Vero E6) in a 96-well plate and incubate overnight.

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate for 24-48 hours.

-

Extract total RNA from the cells or supernatant.

-

Perform quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific for a SARS-CoV-2 gene (e.g., RdRp or N gene).[14]

-

Calculate the EC₅₀ value, which is the concentration of this compound that reduces viral RNA levels by 50% compared to the untreated infected control.

Reverse Transcriptase (RT) Inhibition Assay

This is a biochemical assay to directly measure the inhibitory effect of this compound's active form (FNC-TP) on the HIV RT enzyme.

Protocol:

-

Set up a reaction mixture containing a template-primer (e.g., poly(rA)/oligo(dT)), recombinant HIV-1 RT, and a reaction buffer.

-

Add a mixture of dNTPs, including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled dNTP).

-

In parallel reactions, add varying concentrations of FNC-TP.

-

Incubate the reaction at 37°C to allow for DNA synthesis.

-

Stop the reaction and precipitate the newly synthesized DNA.

-

Quantify the amount of incorporated labeled dNTP using a scintillation counter or fluorescence reader.

-

Determine the IC₅₀ value, which is the concentration of FNC-TP that inhibits RT activity by 50%.[11][15]

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay evaluates the direct inhibition of the SARS-CoV-2 RdRp enzyme by FNC-TP.

Protocol:

-

Prepare a reaction mixture containing a synthetic RNA template-primer, the RdRp complex, and a reaction buffer.[16]

-

Add a mixture of NTPs, including a labeled NTP (e.g., [α-³²P]-GTP or a biotinylated NTP).[17]

-

In separate reactions, include varying concentrations of FNC-TP.

-

Incubate the reaction at 30-37°C to allow for RNA synthesis.

-

Terminate the reaction and analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography or by a filter-binding assay to quantify the incorporated labeled NTP.

-

Calculate the IC₅₀ value of FNC-TP for the RdRp enzyme.[16][17]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: Intracellular activation of this compound.

Caption: Dual-target inhibition of HIV by this compound.

Caption: Inhibition of SARS-CoV-2 RdRp by this compound.

Caption: General workflow for antiviral and enzyme assays.

Impact on Host Cell Signaling Pathways

Beyond its direct antiviral effects, this compound has been observed to modulate host cell signaling pathways, which may contribute to its overall therapeutic efficacy. Network pharmacology and molecular docking studies have suggested potential interactions with several host proteins.[18][19]

For instance, studies have indicated that this compound may influence pathways related to the immune response, such as T-cell activation and innate immune signaling.[20][21] In preclinical models of SARS-CoV-2 infection, this compound treatment was associated with the promotion of thymus function and improved lymphocyte profiles.[6][20] Specifically, gene enrichment analysis in thymus cells of this compound-treated animals showed an upregulation of pathways involved in T-cell activation and the innate immune response.[21]

Molecular docking studies have also predicted interactions between this compound and host proteins such as AKT1, MAPK8, and MAPK14, which are key components of cellular signaling cascades involved in inflammation, cell survival, and proliferation.[19] However, further experimental validation is required to fully elucidate the functional consequences of these potential interactions and their contribution to the antiviral effect of this compound.

Conclusion

This compound represents a significant advancement in antiviral therapy, distinguished by its dual-target mechanism against HIV and its potent activity against SARS-CoV-2. Its ability to act as a chain terminator for viral polymerases is a well-established mechanism for nucleoside analogs. The added dimension of Vif inhibition in HIV underscores its potential to combat viral resistance and restore innate host defenses. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug developers. Further investigation into the molecular intricacies of its Vif inhibition and its broader effects on host cell signaling will undoubtedly pave the way for the development of next-generation antiviral agents with improved efficacy and broader applications. The continued study of this compound and similar compounds is crucial in the ongoing effort to combat viral diseases of global health significance.

References

- 1. Frontiers | Advances in the effectiveness and safety of this compound treatment: a comprehensive review [frontiersin.org]

- 2. Effectiveness and safety of this compound in the treatment of COVID-19 patients: a retrospective cohort study using propensity score matching - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Randomized, Open‐Label, Controlled Clinical Trial of this compound Tablets in the Treatment of Mild and Common COVID‐19, a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Real-World Evaluation Study of this compound for the Treatment of Patients With COVID-19: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. who.int [who.int]

- 7. Induction of APOBEC3G ubiquitination and degradation by an HIV-1 Vif-Cul5-SCF complex [pubmed.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. MULTIPLE WAYS OF TARGETING APOBEC3/VIF INTERACTIONS FOR ANTI-HIV-1 DRUG DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Human Immunodeficiency Virus Type 1 Vif Induces Cell Cycle Delay via Recruitment of the Same E3 Ubiquitin Ligase Complex That Targets APOBEC3 Proteins for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Degradation-Independent Inhibition of APOBEC3G by the HIV-1 Vif Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human immunodeficiency virus reverse transcriptase. Substrate and inhibitor kinetics with thymidine 5'-triphosphate and 3'-azido-3'-deoxythymidine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. profoldin.com [profoldin.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. tmrjournals.com [tmrjournals.com]

- 19. LOADING...... [tmrjournals.com]

- 20. researchgate.net [researchgate.net]

- 21. files.core.ac.uk [files.core.ac.uk]

Azvudine as an Immunomodulator in Viral Infections: A Technical Guide

Abstract

Azvudine (FNC) is a novel nucleoside analog that has demonstrated a dual mechanism of action against viral infections, notably SARS-CoV-2. Beyond its direct antiviral activity as an RNA-dependent RNA polymerase (RdRp) inhibitor, this compound exhibits significant immunomodulatory properties.[1][2] This technical guide provides an in-depth analysis of this compound's role as an immunomodulator, focusing on its impact on the host immune response to viral pathogens. We consolidate quantitative data from preclinical and clinical studies, detail key experimental methodologies, and visualize the implicated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Viral infections, particularly those causing severe respiratory syndromes like COVID-19, are characterized by a complex interplay between viral replication and the host immune response. An overzealous or dysregulated immune reaction, often termed a "cytokine storm," can lead to severe tissue damage and mortality.[1] this compound, initially developed for the treatment of HIV, has emerged as a promising therapeutic for COVID-19 due to its ability to not only inhibit viral replication but also to modulate the immune system.[1][3] A key characteristic of this compound is its thymus-homing nature, where it and its active triphosphate form concentrate, suggesting a targeted effect on T-cell mediated immunity.[1] This guide delves into the preclinical and clinical evidence supporting the immunomodulatory role of this compound in viral infections.

Mechanism of Action

This compound is a prodrug that is intracellularly converted to its active triphosphate form, which acts as a chain terminator for viral RNA-dependent RNA polymerase (RdRp), thus inhibiting viral replication.[1] Beyond this direct antiviral effect, this compound's immunomodulatory actions are primarily attributed to its accumulation in the thymus, the primary organ for T-cell development and maturation.[1] Preclinical studies in rhesus macaques have shown that this compound treatment can recuperate the thymus, improve lymphocyte profiles, and alleviate inflammation and organ damage.[1]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound's immunomodulatory effects.

Table 1: In Vitro Anti-SARS-CoV-2 and Immunomodulatory Activity

| Parameter | Cell Line | Virus | Value | Reference |

| EC50 | Vero E6 | SARS-CoV-2 (BetaCoV/Wuhan/WIV04/2019) | 4.31 μM | [1] |

| Selectivity Index (SI) | Vero E6 | SARS-CoV-2 | 15.35 | [1] |

| EC50 | Calu-3 | SARS-CoV-2 | 1.2 μM | [1] |

| CC50 | Calu-3 | - | >102.4 μM | [1] |

Table 2: Preclinical Immunomodulatory Effects in Rhesus Macaques

| Parameter | Treatment Group | Control Group | Finding | Reference |

| Viral Load in Thymus | Negative | 2 out of 4 positive | This compound clears the virus from the thymus. | [1] |

| Lymphocyte Counts | Moderately Protected | - | This compound showed a protective effect on lymphocyte counts. | [1] |

| Thymic Cytokine Levels | Increased IL-4, IL-10, IL-13 | - | No increase in IL-1β, INF-γ, TNF-α, and IL-6. Suggests a non-inflammatory immune response. | [1] |

Table 3: Clinical Immunomodulatory and Efficacy Data in COVID-19 Patients

| Parameter | This compound Group | Control/Comparator Group | p-value | Key Finding | Reference |

| Time to First Nucleic Acid Negative Conversion (Days) | 2.60 (SD 0.97) | 5.60 (SD 3.06) | p = 0.008 | This compound significantly shortens the time to viral clearance. | [4] |

| Hospital Discharge Rate (Compassionate Use Study) | 100% (n=31) | - | - | High recovery rate observed. | [5] |

| Time to Hospital Discharge (Days, Compassionate Use) | 9.00 ± 4.93 | - | - | [5] | |

| CD4+ T Cell Count | - | - | - | Low CD4+ T cell count (< 156.00 cells/μl) is a significant predictor of all-cause mortality in patients treated with this compound. | [6] |

| C-Reactive Protein (C-RP) Levels | Significantly lower post-treatment | Pre-treatment | p < 0.001 | This compound reduces systemic inflammation. | [7] |

| IL-6 Levels | Decreased post-treatment | Pre-treatment | p = 0.159 | Trend towards reduction of this pro-inflammatory cytokine. | [7] |

| All-cause mortality reduction vs. Paxlovid (Elderly patients) | - | - | - | 29% reduction (HR: 0.71) | [2] |

| All-cause mortality reduction vs. Paxlovid (Malignancy subgroups) | - | - | - | 68% reduction (HR: 0.32) | [2] |

Experimental Protocols

In Vitro Anti-SARS-CoV-2 Assay

-

Cell Line: Vero E6 cells.[1]

-

Virus: SARS-CoV-2 (BetaCoV/Wuhan/WIV04/2019).[1]

-

Methodology:

-

Vero E6 cells are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of this compound monophosphate (CL-236) or DMSO (control) for 1 hour.[1]

-

Cells are then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.[1]

-

After 48 hours of incubation, the antiviral efficacy is evaluated.

-

-

Quantification of Viral Replication:

Rhesus Macaque Model of COVID-19

-

Animal Model: Rhesus macaques.[1]

-

Treatment Regimen: Oral administration of this compound at a dose of 0.07 mg/kg, once daily (qd), for 7 days, starting from day 1 post-infection.[1]

-

Experimental Design:

-

Rhesus macaques are infected with SARS-CoV-2.

-

Treatment with this compound or a vehicle control is initiated.

-

Clinical manifestations, blood indicators, and viral loads in swabs and blood are monitored throughout the study.

-

The experiment is terminated on day 8 post-infection, and organs are collected for analysis.[1]

-

-

Key Analyses:

-

Viral load quantification in various tissues, including the thymus and lungs.

-

Histopathological examination of organs.

-

Immunophenotyping of peripheral blood mononuclear cells (PBMCs).

-

Single-cell RNA sequencing of thymus tissue.[1]

-

Single-Cell RNA Sequencing of Rhesus Macaque Thymus

-

Sample Preparation: Thymus tissues are obtained from this compound-treated and untreated SARS-CoV-2 infected rhesus macaques.[1]

-

Sequencing: Droplet-based single-cell RNA sequencing (e.g., 10x Genomics platform) is performed on the isolated thymic cells.[1]

-

Data Analysis:

-

The sequencing data is processed to identify major cell subtypes (e.g., B cells, CD4+ T cells, CD8+ T cells, double-negative T cells, double-positive T cells, monocytes, and NK T cells) based on the expression of canonical marker genes.[1]

-

Gene enrichment analysis of differentially expressed genes between the treated and untreated groups is conducted to identify transcriptomic changes related to immunity, antiviral responses, and inflammation.[1]

-

Signaling Pathways and Visualizations

This compound's immunomodulatory effects, particularly its impact on T-cell function, suggest an influence on the T-cell receptor (TCR) signaling pathway. While direct molecular targets of this compound within this pathway are yet to be fully elucidated, its ability to promote T-cell activation and proliferation points towards a positive regulation of this cascade.

Proposed T-Cell Receptor (TCR) Signaling Pathway Modulation by this compound

The following diagram illustrates the initial steps of the TCR signaling pathway, which is likely influenced by this compound's immunomodulatory activity, leading to enhanced T-cell responses.

Experimental Workflow for Evaluating this compound's Immunomodulatory Effects

The following diagram outlines a typical experimental workflow to investigate the immunomodulatory properties of this compound in a viral infection model.

Conclusion

This compound presents a compelling dual-action therapeutic strategy for viral infections like COVID-19. Its ability to directly inhibit viral replication is complemented by a significant immunomodulatory effect, primarily centered on the thymus and T-cell mediated immunity. The evidence suggests that this compound can mitigate the detrimental aspects of the host immune response, such as excessive inflammation, while promoting a robust and effective antiviral T-cell response. Further research is warranted to fully elucidate the molecular mechanisms underlying its immunomodulatory properties and to optimize its clinical application in a broader range of viral infections. This technical guide provides a comprehensive overview of the current understanding of this compound's immunomodulatory role, serving as a valuable resource for the scientific and drug development communities.

References

- 1. This compound is a thymus-homing anti-SARS-CoV-2 drug effective in treating COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the efficacy and mechanisms of this compound in elderly patients with malignant tumors complicated by COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in the effectiveness and safety of this compound treatment: a comprehensive review [frontiersin.org]

- 4. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]

- 5. This compound is a thymus-homing anti-SARS-CoV-2 drug effective in treating COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunophenotyping characteristics and clinical outcome of COVID-19 patients treated with this compound during the Omicron surge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inflammatory predictors (eosinophil, C-RP and IL-6) and effectiveness of oral this compound tablets treatment in COVID-19 hospitalized patients: A retrospective, self-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Synthesis and Purification of Azvudine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azvudine (FNC), a nucleoside reverse transcriptase inhibitor, has demonstrated significant antiviral activity against HIV, HBV, HCV, and SARS-CoV-2.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, drawing from publicly available scientific literature and patent filings. It details the primary synthetic routes, including both traditional batch and modern continuous flow methodologies, and outlines common purification strategies. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important antiviral agent.

Chemical Synthesis of this compound

Several synthetic pathways for this compound have been reported, primarily diverging in their choice of starting materials and strategic approach. Two prominent routes are detailed below, along with a more recent continuous flow synthesis of a key intermediate that promises enhanced efficiency.

Synthesis Route Starting from 1,3,5-Tri-O-benzoyl-D-ribofuranose

One of the well-documented methods for synthesizing this compound begins with the readily available 1,3,5-Tri-O-benzoyl-D-ribofuranose. This multi-step synthesis involves the key transformations of fluorination, bromination, glycosylation, and conversion of the nucleobase, followed by the introduction of the azido group and final deprotection.

A key intermediate in this pathway is the corresponding uracil analogue, 1-(4-azido-2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil, which is then converted to the cytosine derivative, this compound.

Experimental Protocol (Representative Steps):

While a complete, step-by-step protocol with yields for each stage is not fully consolidated in a single public source, the following represents a plausible sequence based on reported methodologies for analogous compounds.

-

Step 1: Synthesis of a fluorinated sugar intermediate. This typically involves the fluorination of a protected ribofuranose derivative. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly used for this transformation.[3]

-

Step 2: Glycosylation. The fluorinated sugar is then coupled with a protected uracil base to form the nucleoside.

-

Step 3: Conversion of Uracil to Cytosine. The uracil moiety is converted to cytosine. This can be achieved through a process involving triazole intermediates.

-

Step 4: Introduction of the Azido Group. The 4'-hydroxyl group is converted to an azido group.

-

Step 5: Deprotection. The protecting groups on the sugar and base are removed to yield the final product, this compound.

Synthesis Route Outlined in Patent CN111892636A

A Chinese patent describes an alternative synthetic route, which is claimed to have a shorter reaction time and milder conditions.[3] This pathway begins with an intermediate designated as "compound 4" and proceeds through a series of transformations to yield this compound.

The key steps in this patented synthesis include:

-

Hydroxyl Substitution: A hydroxyl group in "compound 4" is substituted with iodine.

-

Elimination: An elimination reaction is performed on the resulting iodo-compound.

-

Azide Addition: The resulting intermediate undergoes a reaction with an azide source.

-

Substitution: Another substitution reaction is carried out.

-

Deprotection: The final step involves the removal of protecting groups to afford this compound.

The patent mentions the use of DAST or tetrabutylammonium fluoride for fluorination at an earlier stage to produce "compound 4".[3]

Continuous Flow Synthesis of a Key this compound Intermediate

A recent development in the synthesis of this compound precursors is the use of a fully continuous flow process. This method focuses on the efficient production of 2′-deoxy-2′-fluoro-arabinoside, a crucial intermediate for this compound. The process involves six sequential chemical transformations: chlorination, hydrolysis, fluorination, bromination, condensation, and deprotection, all carried out in continuous flow reactors.[4][5]

This approach offers significant advantages over traditional batch processing, including a doubled total yield, a 16-fold reduction in reaction time, and a 1.63-fold decrease in the E-factor (a measure of waste produced).[4]

Purification of this compound

The purification of the final this compound product is critical to ensure its safety and efficacy. As with many synthetic nucleoside analogues, the primary methods for purification are column chromatography and recrystallization.

Chromatographic Purification

Silica gel column chromatography is a standard technique for the purification of nucleoside analogues. For fluorinated compounds like this compound, specialized fluorinated stationary phases can also be employed to enhance separation based on the fluorine content of the molecules.[6] The choice of eluent (mobile phase) is crucial and is typically a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).

Given the polar nature of this compound, a reversed-phase chromatography approach using a C18 stationary phase with a mobile phase of water and a polar organic solvent (e.g., acetonitrile or methanol) is also a viable and common purification strategy.

Recrystallization

Following chromatographic purification, recrystallization is often employed to obtain a highly pure crystalline solid. The selection of an appropriate solvent or solvent system is determined experimentally. Factors such as supersaturation, cooling rate, and agitation can influence the crystal habit and polymorphism of the final product.[7] For nucleoside analogues, common recrystallization solvents include alcohols (e.g., ethanol, methanol), water, or mixtures thereof.

Quantitative Data

Quantitative data for the synthesis and purification of this compound is not extensively available in the public domain. The following table summarizes the key reported figures.

| Parameter | Value | Source |

| Overall Yield (Continuous Flow Intermediate) | 32.3% | [4] |

| Purity (Commercial Specification) | ≥95% |

Visualizations

Synthesis Pathway of this compound (Route 1)

Caption: A generalized schematic of this compound synthesis starting from a protected ribofuranose.

Purification Workflow for this compound

Caption: A typical workflow for the purification of synthesized this compound.

References

- 1. Advances in the effectiveness and safety of this compound treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Collection - Fully Continuous Flow Synthesis of 2â²-Deoxy-2â²-fluoro-arabinoside: A Key Intermediate of this compound - Organic Process Research & Development - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. bia.si [bia.si]

- 7. researchgate.net [researchgate.net]

Azvudine: A Technical Guide on its Core Mechanism as a Chain Terminator in Viral DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azvudine (FNC, 2'-deoxy-2'-β-fluoro-4'-azidocytidine) is a potent nucleoside analog with broad-spectrum antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and SARS-CoV-2.[1][2][3] As a nucleoside reverse transcriptase inhibitor (NRTI), its primary mechanism of action involves the termination of the nascent viral DNA chain during the reverse transcription process.[4][5] This technical guide provides an in-depth analysis of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Viral Chain Termination

This compound functions as a prodrug that, upon entering a host cell, is metabolically activated through phosphorylation by cellular kinases.[4][6] The parent compound, this compound, is almost inactive until it is converted into its pharmacologically active 5'-triphosphate metabolite, this compound triphosphate (FNC-TP).[4][6][]

The core mechanism can be broken down into three key steps:

-

Cellular Uptake and Phosphorylation: this compound enters the host cell and is sequentially phosphorylated by host kinases, such as deoxycytidine kinase, to form this compound monophosphate (FNC-MP), diphosphate (FNC-DP), and finally the active triphosphate (FNC-TP).[4][6] Studies in rats have shown that the active triphosphate form tends to accumulate in the thymus and peripheral blood mononuclear cells (PBMCs).[2][6]

-

Competitive Inhibition of Viral Polymerase: FNC-TP is structurally similar to the natural deoxycytidine triphosphate (dCTP). This allows it to act as a competitive substrate for viral reverse transcriptase (RT) in retroviruses like HIV, or RNA-dependent RNA polymerase (RdRp) in other viruses like HCV and SARS-CoV-2.[4] FNC-TP competes with the endogenous dCTP for binding to the active site of the viral polymerase.

-

Chain Termination: Once FNC-TP is incorporated into the growing viral DNA (or RNA) strand, it prevents further elongation. This compound lacks the essential 3'-hydroxyl (3'-OH) group required to form a phosphodiester bond with the next incoming nucleotide.[4] This absence of a 3'-OH group results in the immediate termination of the nucleic acid chain, effectively halting viral replication.[4][5]

Quantitative Data: In Vitro Antiviral Activity

This compound has demonstrated potent inhibitory activity against a wide array of wild-type and drug-resistant viral strains. The tables below summarize its efficacy, measured by the 50% effective concentration (EC50), and its cytotoxicity, measured by the 50% cytotoxic concentration (CC50).

Table 1: Anti-HIV Activity of this compound

| Virus Strain | Cell Type | EC50 (nM) | Reference(s) |

|---|---|---|---|

| HIV-1 (Wild-Type) | |||

| HIV-1IIIB | C8166 / PBMC | 0.03 - 0.11 (pM) | [1] |

| HIV-1RF | C8166 | 0.03 - 0.11 (pM) | [1] |

| HIV-1KM018 | C8166 | 6.92 | [1] |

| HIV-1TC-1 | PBMC | 0.34 | [1] |

| HIV-1 (NRTI-Resistant) | |||

| HIV-1WAN T69N | C8166 | 0.45 | [1][8] |

| HIV-174V | C8166 | 0.36 | [1] |

| HIV-1 (Other Resistant) | |||

| PI-Resistant Strains | C8166 | 0.11 - 0.14 | [1] |

| FI-Resistant Strain | C8166 | 0.37 | [1] |

| HIV-2 | |||

| HIV-2ROD | C8166 | 0.018 | [8] |

| HIV-2EHO | C8166 | 0.025 |[8] |

Table 2: Activity Against Other Viruses

| Virus | Cell Type | EC50 | CC50 | Selective Index (SI) | Reference(s) |

|---|---|---|---|---|---|

| SARS-CoV-2 | Vero E6 | 4.3 µM* | 66.15 µM* | 15.4 | [6] |

| Calu-3 | 1.2 µM* | > 102.4 µM* | > 85.3 | [2][6] | |

| HCoV-OC43 | H460 | 1.2 - 4.3 µM* | - | 15 - 83 | [2][6] |

| Hepatitis C Virus (HCV) | Replicon System | 24 ± 3 nM | > 1 mM | > 41,667 | [1] |

| Hepatitis B Virus (HBV) | HepG2.2.15 | Potent Inhibition | - | - | [1] |

*Note: Data for coronaviruses were generated using an analog of this compound monophosphate (CL-236) to facilitate in vitro testing, as the parent compound requires intracellular phosphorylation to become active.[6]

Clinical Efficacy Data

Clinical trials have evaluated this compound's efficacy, particularly in the context of COVID-19, demonstrating its ability to reduce viral load and improve clinical outcomes.

Table 3: Summary of this compound Clinical Trial Data for COVID-19

| Trial Identifier | Phase | Patient Population | Key Findings | Reference(s) |

|---|---|---|---|---|

| ChiCTR2000029853 | Pilot Study | Mild and Common COVID-19 | Mean time to first nucleic acid negative conversion was 2.60 days in the this compound group vs. 5.60 days in the control group. | [9] |

| NCT04668235 | Phase III | Moderate COVID-19 | Shorter time to viral RNA cure (6.5 days vs. 8 days for placebo). Significant reduction in length of hospital stay. | [10] |

| Multiple Phase III | Phase III | Moderate COVID-19 | Consistently showed reduced time to nucleic acid negativity, viral load reduction, and shorter time to clinical improvement. | [11] |

| Meta-Analysis | 5 RCTs | Mild to Moderate COVID-19 | Significantly reduced hospitalization time and time to nucleic acid conversion. | [12] |

| Meta-Analysis | 14 Cohort Studies | COVID-19 | Significantly reduced all-cause mortality (OR: 0.49). |[12] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standardized protocols for key experiments used to evaluate this compound.

Protocol 1: In Vitro Anti-HIV Activity Assay

This protocol determines the concentration of this compound required to inhibit HIV-1 replication in cell culture.

Methodology:

-

Cell Preparation: Culture human T-cell lines (e.g., C8166) or peripheral blood mononuclear cells (PBMCs) in appropriate media (e.g., RPMI-1640 with 10% FBS).[1] For PBMCs, stimulate with phytohemagglutinin (PHA) and supplement with interleukin-2 (IL-2).[1]

-

Drug Dilution: Prepare a series of concentrations of this compound in the cell culture medium.

-

Infection: Infect cells with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI), typically between 0.075 and 0.6.[1]

-

Treatment: Add the serially diluted this compound to the infected cell cultures in a 96-well plate. Include control wells with no drug (virus control) and no virus (cell control).

-

Incubation: Incubate the plates for 3 to 7 days at 37°C in a humidified 5% CO2 incubator.[1]

-

Endpoint Measurement: After incubation, collect the cell culture supernatant. Quantify the amount of viral p24 antigen using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[13]

-

Data Analysis: Plot the percentage of p24 inhibition against the drug concentration and use regression analysis to calculate the EC50 value.

Protocol 2: Cytotoxicity (MTT) Assay

This protocol assesses the toxicity of this compound to the host cells.

Methodology:

-

Cell Seeding: Seed uninfected cells (e.g., C8166) into a 96-well plate at a density of 4x10^4 cells per well.[1]

-

Drug Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 3 days).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove 100 µL of the supernatant and add 100 µL of a solubilizing solution (e.g., 20% SDS in 50% DMF). Incubate overnight at 37°C.[1]

-

Absorbance Reading: Measure the optical absorbance at 570 nm (with a reference wavelength of 630 nm) using an ELISA plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the CC50 value, the concentration of the drug that reduces cell viability by 50%.

Protocol 3: Reverse Transcriptase (RT) Inhibition Assay (Biochemical)

This cell-free assay directly measures the ability of the active FNC-TP to inhibit the RT enzyme.

References

- 1. This compound (RO-0622) | nucleoside reverse transcriptase inhibitor (NRTI) | CAS 1011529-10-4 | anti-HIV drug | COVID-19 | Buy this compound (RO0622) from Supplier InvivoChem [invivochem.com]

- 2. Advances in the effectiveness and safety of this compound treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. This compound is a thymus-homing anti-SARS-CoV-2 drug effective in treating COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. frontiersin.org [frontiersin.org]

- 11. Efficacy and safety evaluation of this compound in the prospective treatment of COVID-19 based on four phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Real-World Evaluation Study of this compound for the Treatment of Patients With COVID-19: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Azvudine in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Azvudine (also known as FNC), a novel nucleoside reverse transcriptase inhibitor, as observed in various animal models. The following sections detail the absorption, distribution, metabolism, and excretion of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetic Parameters

The oral bioavailability of this compound has been reported to be approximately 83% in both rats and dogs, with an elimination half-life of around 4 hours in dogs. In Sprague-Dawley rats, a single oral dose of 5 mg/kg resulted in a peak plasma concentration (Cmax) of approximately 670 ng/mL within 1 to 2 hours (Tmax)[1]. Comprehensive pharmacokinetic parameters for other animal models remain to be fully elucidated in publicly available literature.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Animal Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC | t1/2 (hr) | Oral Bioavailability (%) |

| Rat (Sprague-Dawley) | 5 | ~670[1] | 1-2[1] | Data not available | Data not available | ~83 |

| Dog (Beagle) | Data not available | Data not available | Data not available | Data not available | ~4 | ~83 |

| Monkey (Rhesus) | 0.07[2] | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: "Data not available" indicates that specific quantitative values were not found in the reviewed literature.

Tissue Distribution

A remarkable characteristic of this compound is its significant accumulation in the thymus. Following oral administration in rats, this compound distributes to various tissues, with the highest concentrations observed in the thymus and spleen[1]. The active metabolite, this compound triphosphate (FNC-TP), is predominantly found in the thymus and peripheral blood mononuclear cells (PBMCs), suggesting a targeted delivery and activation mechanism[1].

Table 2: Quantitative Tissue Distribution of this compound in Sprague-Dawley Rats Following a Single 5 mg/kg Oral Dose (ng/g)

| Tissue | 1 hr | 2 hr | 6 hr | 12 hr | 24 hr |

| Thymus | High | High | Concentrated | Data not available | Data not available |

| Spleen | High | High | Lower | Data not available | Data not available |

| Heart | Lower | Lower | Lower | Data not available | Data not available |

| Liver | Lower | Lower | Lower | Data not available | Data not available |

| Lung | Lower | Lower | Lower | Data not available | Data not available |

| Kidney | Lower | Lower | Lower | Data not available | Data not available |

| Brain | Lower | Lower | Lower | Data not available | Data not available |

Note: The table reflects the relative concentrations as described in the cited literature. Precise quantitative data at all time points for all tissues were not consistently available.

Metabolism

This compound is a prodrug that undergoes intracellular phosphorylation to its active triphosphate form (FNC-TP). This metabolic activation is crucial for its antiviral activity. The metabolic pathway involves the sequential addition of phosphate groups to the this compound molecule.

Experimental Protocols

This section outlines the typical methodologies employed in the pharmacokinetic studies of this compound in animal models.

Animal Models and Drug Administration

-

Species: Sprague-Dawley rats, Beagle dogs, and Rhesus monkeys are commonly used.

-

Administration Route: Oral gavage is the standard method for oral administration studies.

-

Dose Formulation: this compound is typically dissolved or suspended in a suitable vehicle, such as a solution of carboxymethylcellulose and polysorbate 80.

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration. In rats, this is often performed via the tail vein or cardiac puncture at the terminal time point. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Tissue Sampling: At the end of the study, animals are euthanized, and various tissues (e.g., thymus, spleen, liver, kidney, lung, brain, heart) are collected, weighed, and homogenized. The homogenates are then processed for drug concentration analysis.

Bioanalytical Method

-

Technique: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its metabolites in biological matrices.

-

Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like methanol or acetonitrile. Tissue homogenates are also subjected to protein precipitation and further cleanup steps as needed.

-

Chromatography and Mass Spectrometry: The prepared samples are injected into the UHPLC-MS/MS system. Chromatographic separation is achieved on a C18 column with a suitable mobile phase gradient. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug and its metabolites.

Conclusion

The preclinical pharmacokinetic studies of this compound in animal models reveal favorable oral bioavailability and a unique tissue distribution profile characterized by significant accumulation in the thymus. The intracellular conversion to its active triphosphate metabolite is a key aspect of its mechanism of action. While the available data provides a strong foundation for understanding the pharmacokinetic properties of this compound, further studies are warranted to fully characterize its profile across a broader range of species and to elucidate the complete set of pharmacokinetic parameters. This will be crucial for the continued development and clinical application of this promising antiviral agent.

References

Azvudine's Interaction with Host Cell Kinases: A Technical Whitepaper

Introduction

Azvudine (FNC, 2′-deoxy-2′-β-fluoro-4′-azidocytidine) is a broad-spectrum antiviral nucleoside analog developed for the treatment of viral infections, including Human Immunodeficiency Virus-1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] As with other nucleoside reverse transcriptase inhibitors (NRTIs), the therapeutic efficacy of this compound is not derived from the compound itself but from its intracellular, metabolically activated form. This activation is critically dependent on a series of phosphorylation events catalyzed by host cell kinases.[1]

This technical guide provides an in-depth analysis of the core mechanism of this compound's bioactivation, focusing on its impact on and utilization of host cell kinases for phosphorylation. We will detail the enzymatic cascade, summarize key quantitative data, outline relevant experimental protocols, and visualize the involved pathways and processes.

Core Mechanism: The Phosphorylation Cascade

Upon entering a host cell, this compound, a prodrug, must be converted into its active triphosphate form, this compound triphosphate (FNC-TP).[1][3] This process is a sequential three-step phosphorylation cascade entirely reliant on host cell enzymes.[2][4] The active FNC-TP then acts as a competitive inhibitor and a chain terminator for viral polymerases, such as HIV's reverse transcriptase and SARS-CoV-2's RNA-dependent RNA polymerase (RdRp), thereby halting viral replication.[1][5][6]

Recent studies, particularly those investigating this compound's notable thymus-homing characteristic, have identified key kinases involved in this activation process.[7] The primary enzymes responsible for the sequential phosphorylation are:

-

Deoxycytidine kinase (DCK): Catalyzes the initial and often rate-limiting step, converting this compound to this compound monophosphate (FNC-MP).[8]

-

Cytidylate-monophosphate kinase (CMPK1): Phosphorylates FNC-MP to this compound diphosphate (FNC-DP).[7]

-

Nucleoside-diphosphate kinase (NME2): Completes the activation by converting FNC-DP to the active this compound triphosphate (FNC-TP).[7]

The expression levels of these kinases in different tissues can significantly influence the localized concentration of the active FNC-TP, which may explain the observed accumulation of this compound and its phosphorylated metabolites in the thymus and peripheral blood mononuclear cells (PBMCs).[2][7]

Caption: The intracellular phosphorylation cascade of this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and computational studies, providing insights into this compound's potency and its interaction with host cell proteins.

Table 1: Antiviral Activity of this compound

This table presents the 50% effective concentration (EC₅₀) values, which measure the drug's potency in inhibiting viral replication in vitro.

| Virus | Compound | EC₅₀ Value | Cell Type | Reference |

| SARS-CoV-2 | This compound Monophosphate | 1.2 - 4.3 µM | Various | [2][7] |

| HIV-1 (Wild-type) | This compound (FNC) | 0.13 nM | - | [9] |

| HIV-1 | This compound (FNC) | 0.03 - 6.92 nM | Various | [9] |

| HIV-2 | This compound (FNC) | 0.018 - 0.025 nM | - | [9] |

Table 2: Molecular Docking Binding Energies

Network pharmacology and molecular docking studies have predicted the binding affinity of this compound to various host proteins, including several kinases. The binding energy indicates the strength of the interaction, with more negative values suggesting a stronger bond.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Protein Family | Reference |

| RHOA | 1A2B | -10.09 | GTPase | [10] |

| NOS3 | 1M9J | -9.82 | Synthase | [10] |

| EGFR | 1IVO | -9.5 | Receptor Tyrosine Kinase | [10] |

| PPARG | 1FM6 | -9.07 | Nuclear Receptor | [10] |

| MAPK14 | 1A9U | -8.89 | Mitogen-Activated Protein Kinase | [10] |

| HRAS | 121P | -8.8 | GTPase | [10] |

| MMP9 | 1GKC | -8.57 | Metalloproteinase | [10] |

| ALB | 1AO6 | -8.53 | Transport Protein | [10] |

| MAPK8 | 1UKH | -8.42 | Mitogen-Activated Protein Kinase | [10] |

| AKT1 | 1H10 | -7.74 | Serine/Threonine Kinase | [10] |

Impact on Host Cell Signaling Pathways

Beyond being substrates for its activation, host cell kinases and signaling pathways may be more broadly affected by this compound. Computational studies suggest potential interactions with key signaling proteins like AKT1, EGFR, MAPK8, and MAPK14.[10][11] The phosphorylation of AKT1 is a critical step in pathways regulating cell growth, survival, and metabolism.[11] Furthermore, some research indicates this compound can upregulate the expression of multiple kinases while downregulating phosphatases, suggesting a potential to shift the cellular phosphorylation equilibrium.[7] This immunomodulatory effect, particularly within the thymus, could contribute to its therapeutic action by enhancing T-cell function.[7][12]

Caption: Predicted interaction of this compound with the AKT1 signaling pathway.

Experimental Protocols

The identification of kinases and the quantification of this compound's metabolites rely on a combination of advanced analytical techniques.

Protocol 1: Identification of Kinases via Proteomics and Transcriptomics

This protocol provides a general workflow for identifying key enzymes involved in drug metabolism within target tissues.

-